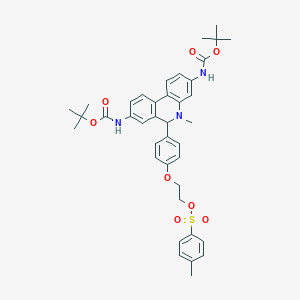![molecular formula C21H20FN7O2 B12431309 N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)
N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide is a complex organic compound that belongs to the class of pyrroloquinoxalines This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]quinoxaline core, a morpholinomethyl group, and a pyrazine-2-carbohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide typically involves multiple steps. One common approach starts with the preparation of the pyrrolo[1,2-a]quinoxaline core. This can be achieved through the cyclocondensation of 1-aryl derivatives of pyrrole with ortho-substituted aryl isocyanides in the presence of boron trifluoride etherate . The resulting intermediate is then subjected to further functionalization to introduce the morpholinomethyl group and the pyrazine-2-carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions
N’-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinoxaline derivatives, while reduction can lead to the formation of reduced pyrroloquinoxaline analogs.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its anticancer properties, showing potency against various human cancer cell lines.
Mecanismo De Acción
The mechanism of action of N’-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways may vary depending on the specific cancer type and cellular context.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[1,2-a]quinoxaline derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrazine derivatives: Compounds with pyrazine moieties that have diverse biological properties.
Uniqueness
N’-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development in medicinal chemistry.
Propiedades
Fórmula molecular |
C21H20FN7O2 |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
N'-[7-fluoro-1-(morpholin-4-ylmethyl)pyrrolo[1,2-a]quinoxalin-4-yl]pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C21H20FN7O2/c22-14-1-3-18-16(11-14)25-20(26-27-21(30)17-12-23-5-6-24-17)19-4-2-15(29(18)19)13-28-7-9-31-10-8-28/h1-6,11-12H,7-10,13H2,(H,25,26)(H,27,30) |
Clave InChI |
BFKJTAVAPIFPPK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=CC=C3N2C4=C(C=C(C=C4)F)N=C3NNC(=O)C5=NC=CN=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


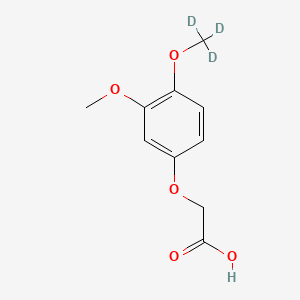
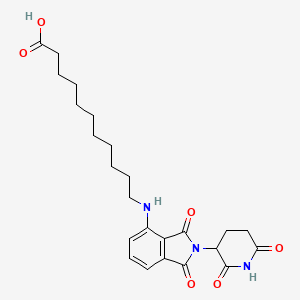
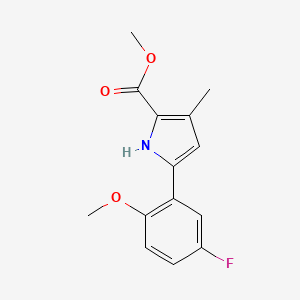
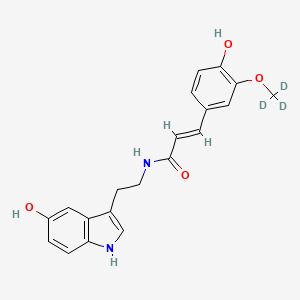
![(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12431254.png)


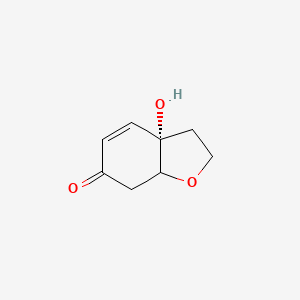

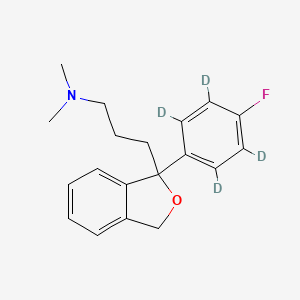
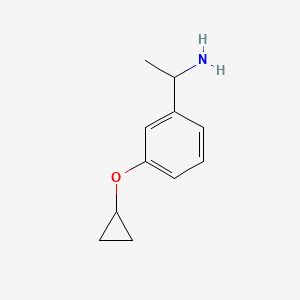

![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)
